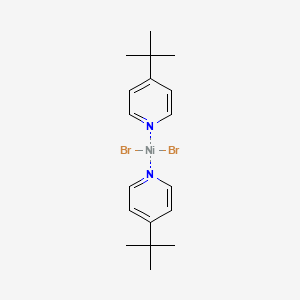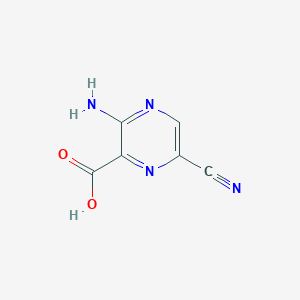
N-Cbz-D-norleucine 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound that features a nitrophenyl group and a phenylmethoxycarbonylamino group attached to a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate typically involves the esterification of 4-nitrophenol with (2R)-2-(phenylmethoxycarbonylamino)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylmethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: (4-aminophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (2R)-2-(phenylmethoxycarbonylamino)hexanoic acid and 4-nitrophenol.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenol: A simpler compound with a nitro group attached to a phenol ring, used as a pH indicator and in the synthesis of pharmaceuticals.
Phenylmethoxycarbonylamino acids: Compounds with similar functional groups but different backbone structures, used in peptide synthesis and as intermediates in drug development.
Uniqueness
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPOFZGPUCSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)


![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)

![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)

